molecular formula C30H28N4O3S3 B11214291 2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B11214291
M. Wt: 588.8 g/mol
InChI Key: XNNWIIKJGYMMBC-UHFFFAOYSA-N
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Description

2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-D]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde and 5-phenyl-1,2-oxazole-3-carbaldehyde, followed by oxidation with selenium dioxide . This method yields the desired thiazolo[4,5-D]pyrimidine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like selenium dioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-Ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-5-YL]sulfanyl}-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H28N4O3S3

Molecular Weight

588.8 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C30H28N4O3S3/c1-4-20-8-6-7-9-24(20)31-25(35)18-39-29-32-27-26(28(36)34(29)22-12-10-19(3)11-13-22)40-30(38)33(27)21-14-16-23(17-15-21)37-5-2/h6-17H,4-5,18H2,1-3H3,(H,31,35)

InChI Key

XNNWIIKJGYMMBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SC(=S)N3C5=CC=C(C=C5)OCC

Origin of Product

United States

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